Ethyl 4-((4-(2-(4-(morpholinosulfonyl)benzoyl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate
Description
This compound features a piperazine core substituted with an ethyl carboxylate group and two distinct sulfonyl-linked aromatic systems. The first sulfonyl group connects to a phenyl ring bearing a hydrazinecarbonyl-morpholinosulfonylbenzoyl moiety, while the second sulfonyl group bridges the piperazine to another phenyl ring.
Properties
IUPAC Name |
ethyl 4-[4-[[(4-morpholin-4-ylsulfonylbenzoyl)amino]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O9S2/c1-2-39-25(33)28-11-13-29(14-12-28)40(34,35)21-7-3-19(4-8-21)23(31)26-27-24(32)20-5-9-22(10-6-20)41(36,37)30-15-17-38-18-16-30/h3-10H,2,11-18H2,1H3,(H,26,31)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCHOLYPWDBBOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O9S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 4-((4-(2-(4-(morpholinosulfonyl)benzoyl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex compound with potential biological activity, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a piperazine core substituted with various functional groups, including a morpholinosulfonyl moiety and a hydrazinecarbonyl group. The synthesis involves multiple steps, typically starting from commercially available sulfonamide derivatives and hydrazines, followed by coupling reactions to form the desired piperazine derivative.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of related sulfonamide compounds. For instance, compounds featuring sulfonamide groups have demonstrated significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds often range between 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis . This suggests that this compound may also exhibit similar antimicrobial efficacy.
Anticancer Activity
Sulfonamide derivatives have been extensively studied for their anticancer properties. The incorporation of a hydrazine moiety is known to enhance the cytotoxic effects against cancer cell lines. For example, studies on related compounds have shown promising results in inhibiting cell proliferation in various cancer types, including breast and colon cancers . The mechanism of action often involves the induction of apoptosis and disruption of cellular signaling pathways.
Case Studies
- Antimicrobial Evaluation : A recent study evaluated a series of thiazol-4-one derivatives with similar structures to our compound. These derivatives were found to significantly inhibit biofilm formation in Staphylococcus species, indicating potential for use in treating infections associated with biofilm formation .
- Anticancer Efficacy : Another study focused on sulfonamide-based compounds which demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. The mechanism was attributed to the modulation of key signaling pathways involved in cell survival and proliferation .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C23H24N4O5S |
| Molecular Weight | 484.53 g/mol |
| Antimicrobial MIC (against S. aureus) | 0.22 - 0.25 μg/mL |
| Anticancer IC50 (various cell lines) | Varies; generally low nanomolar range |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine Derivatives with Sulfonyl Linkages
Ethyl 4-((2,6-Difluorophenyl)carbonyl)piperazinecarboxylate (CAS 1024523-06-5)
- Structure : Piperazine core with ethyl carboxylate and 2,6-difluorobenzoyl substituent.
- Key Differences : Lacks sulfonyl groups and hydrazine linker. The fluorobenzoyl group may enhance lipophilicity and metabolic stability compared to the target compound’s sulfonyl-hydrazine system.
- Synthesis : Likely synthesized via coupling of 1-(2,6-difluorobenzoyl)piperazine with ethyl chloroformate, contrasting the target’s multi-step sulfonylation and hydrazine condensation .
Ethyl 4-{2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl}piperazine-1-carboxylate
- Structure : Piperazine with ethyl carboxylate and a methylsulfonylphenyl-oxoethyl side chain.
- Key Differences: Replaces the hydrazinecarbonyl-morpholinosulfonylbenzoyl group with a simpler oxoethyl-methylsulfonylphenyl moiety. The absence of a hydrazine linker may reduce hydrogen-bonding capacity .
1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine (7c)
- Structure : Piperazine with benzhydryl and nitrobenzenesulfonyl groups.
- Key Differences: Nitro group confers strong electron-withdrawing effects, contrasting the target’s morpholinosulfonyl group.
Hydrazine-Linked Sulfonamides
(E)-4-(4-(2-Benzylidenehydrazinecarbonyl)piperidine-1-carbonyl)benzenesulfonamide (5)
- Structure : Piperidine-based sulfonamide with benzylidenehydrazine.
- Key Differences: Piperidine instead of piperazine core; benzylidenehydrazine lacks the morpholinosulfonyl group. The sulfonamide group may exhibit different pharmacokinetics compared to the target’s ethyl carboxylate .
Piperazine-Aromatic Hybrids with Heterocycles
Ethyl 4-[4-[[4-(4-Phenoxyphenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
- Structure : Piperazine linked to a thiazole-containing aryl system.
- Key Differences: Thiazol-2-yl carbamoyl group introduces heterocyclic aromaticity, which may enhance π-π stacking interactions compared to the target’s morpholinosulfonylbenzoyl group .
Structural and Functional Analysis
Substituent Effects on Physicochemical Properties
Notes:
- The target compound’s high hydrogen bond acceptor count (12 vs. 5–8 in analogs) suggests superior solubility in polar solvents.
- The morpholinosulfonyl group reduces LogP compared to benzhydryl or nitrobenzenesulfonyl analogs, favoring aqueous environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
